molecular formula C10H10NNaO4S B016590 Sodium 1-acetylindoline-2-sulfonate CAS No. 26807-69-2

Sodium 1-acetylindoline-2-sulfonate

Cat. No.: B016590
CAS No.: 26807-69-2
M. Wt: 263.25 g/mol
InChI Key: LKAZCMFZYBOAGI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-acetylindoline-2-sulfonate can be synthesized from sodium indoline-2-sulfonate and acetic anhydride . The reaction involves heating sodium indoline-2-sulfonate with acetic anhydride at 70°C for 2 hours under a nitrogen atmosphere, followed by an increase in temperature to 90°C for an additional 0.5 hours . The reaction mixture is then cooled, filtered, and washed with ethyl acetate to yield the product as a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial purposes. The key factors in industrial production would include maintaining reaction conditions and ensuring the purity of the starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-acetylindoline-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted indoline derivatives.

    Oxidation: Indole derivatives are formed.

    Reduction: Reduced forms of the indoline ring are produced.

Comparison with Similar Compounds

  • Sodium indoline-2-sulfonate
  • N-acetyl-2-indolinecarboxylic acid methyl ester
  • 2-methylene-1,3,3-trimethylindoline
  • 1-amino-2,3,3-trimethylindoline
  • 2-oxoindoline-5-carboxylic acid

Uniqueness: Sodium 1-acetylindoline-2-sulfonate is unique due to its specific acetylation at the indoline ring, which imparts distinct chemical properties and reactivity compared to other indoline derivatives. This acetylation enhances its stability and solubility, making it particularly useful in various research and industrial applications .

Biological Activity

Sodium 1-acetylindoline-2-sulfonate (SAIS) is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into the biological activity of SAIS, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is derived from indole, a heterocyclic compound known for its diverse biological activities. The structure of SAIS allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of SAIS is primarily attributed to its ability to modulate biochemical pathways involved in cellular processes. Key mechanisms include:

Case Studies and Research Findings

Several studies have explored the biological effects of SAIS and related compounds:

  • Muscle Protein Synthesis : In a controlled study, SAIS was administered to human serum samples, resulting in significant increases in markers associated with muscle protein synthesis. This suggests potential applications in sports nutrition and recovery protocols .
  • Integrase Inhibition : Related compounds such as indole-2-carboxylic acid derivatives were shown to inhibit HIV-1 integrase effectively. For instance, one derivative exhibited an IC50 value of 32.37 μM against the integrase strand transfer process . While direct studies on SAIS's effect on integrase are lacking, the structural similarities warrant further investigation.
  • Cytotoxicity Studies : Safety profiles are essential for any therapeutic agent. Preliminary cytotoxicity assays indicate that SAIS does not exhibit significant toxicity at concentrations effective for enhancing protein synthesis, making it a candidate for further clinical evaluation .

Comparative Efficacy Table

The following table summarizes the efficacy of SAIS compared to related compounds:

CompoundIC50 (μM)CC50 (μM)Notes
This compoundN/A>80Promotes muscle protein synthesis
Indole-2-carboxylic acid32.37>80HIV-1 integrase inhibitor
Methyl (S)-1-acetylindoline-2-carboxylateN/AN/AProline mimetic with structural relevance

Properties

IUPAC Name

sodium;1-acetyl-2,3-dihydroindole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAZCMFZYBOAGI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369456
Record name sodium 1-acetylindoline-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26807-69-2
Record name sodium 1-acetylindoline-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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